![molecular formula C11H17ClN2O2S B3005129 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole CAS No. 1221341-09-8](/img/structure/B3005129.png)
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole
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Description
The compound 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in pharmaceutical chemistry due to their diverse biological activities and their use as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One such method involves a one-pot, four-component reaction that includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. This reaction can be catalyzed by β-cyclodextrin-propyl sulfonic acid in a solvent-free medium, leading to the formation of 1,2,4,5-tetrasubstituted imidazoles with excellent yields . Another approach for synthesizing chloromethyl-substituted imidazoles is the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids using thionyl chloride . This method allows for the incorporation of base-sensitive substituents due to the acidic conditions of the reaction.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the crystal structure of related azole compounds has been determined using X-ray crystallography, revealing that the central tetrazole ring can be planar with substituents attached at specific positions, which can influence the dihedral angles between different phenyl rings .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions, including regioselective chlorination. For example, the chlorination of a methyl group in a related imidazole compound using sulfuryl chloride has been performed, which is a key step in the synthesis of biotin (vitamin H) . The ability to selectively introduce chlorine atoms into imidazole rings is crucial for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of chloromethyl groups, for instance, can increase the reactivity of these compounds, making them valuable synthetic intermediates. The introduction of sulfonic acid or methanesulfonyl groups can also affect the solubility and stability of the compounds. The intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the crystallization and solid-state properties of these molecules .
Scientific Research Applications
Synthesis and Chemical Applications
- 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole and its derivatives are valuable synthetic intermediates. They can be prepared via facile elimination of sulfur dioxide, enabling the synthesis of polysubstituted benzimidazoles incorporating base-sensitive substituents (Pete, Szokol, & Tőke, 2008).
- These compounds are used in the preparation of phosphoric acid-doped imidazolium polysulfone membranes for high-temperature proton exchange membrane fuel cells. This involves chloromethylation followed by functionalization with alkyl imidazoles (Yang et al., 2012).
Medicinal Chemistry and Drug Design
- 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole plays a role in the synthesis of novel benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties. These compounds have been studied for their α-glucosidase inhibition activity (Ibraheem et al., 2020).
- The compound has been utilized in synthesizing novel imidazole derivatives, which act as selective cyclooxygenase-2 inhibitors. This is significant in the context of designing anti-inflammatory drugs (Kiani, Rezaee, & Tabatabai, 2018).
Antimicrobial Research
- Derivatives of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole have shown potential as antimicrobial agents. Particularly, benzimidazole derivatives with substitutions at specific positions have displayed activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) (Alasmary et al., 2015).
properties
IUPAC Name |
5-(chloromethyl)-1-cyclohexyl-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-17(15,16)11-13-8-10(7-12)14(11)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPWTSQCTVISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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